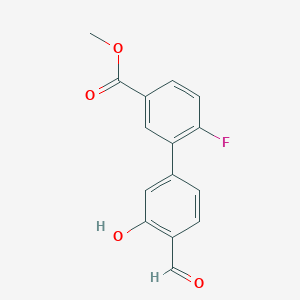
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% (4-CFCF) is an organic compound with a chemical formula of C10H7ClO3. It is a colorless, crystalline solid with a melting point of 145-148°C and a boiling point of 273-277°C. 4-CFCF is a member of the phenolic class of compounds and is used in a variety of applications. It is also known as 4-Chloro-3-carboxy-2-formylphenol, 4-CFCF, and 4-Chloro-3-carboxy-2-formylphenol, 95%.
科学的研究の応用
4-CFCF is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of polymers, and as a dye for the detection of proteins. It is also used as an inhibitor for the oxidation of polyunsaturated fatty acids and as a reagent for the synthesis of polychlorinated biphenyls (PCBs).
作用機序
4-CFCF is believed to act as a pro-oxidant, meaning that it can increase the rate of oxidation of polyunsaturated fatty acids. This is done by increasing the availability of free radicals, which can then react with the polyunsaturated fatty acids to form oxidized products.
Biochemical and Physiological Effects
4-CFCF has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes. In addition, 4-CFCF has been found to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
実験室実験の利点と制限
The use of 4-CFCF in laboratory experiments has several advantages. It is relatively inexpensive and has a high purity of 95%. It is also relatively easy to synthesize and is stable in a wide range of pHs. However, there are also some limitations to using 4-CFCF in laboratory experiments. It is a toxic compound and should be handled with caution. In addition, it can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for 4-CFCF research. It could be used to study the roles of cyclooxygenase, lipoxygenase, and 5-lipoxygenase in the production of prostaglandins, leukotrienes, and other substances. It could also be used to study the effects of polyunsaturated fatty acid oxidation and the role of free radicals in this process. In addition, it could be used to study the effects of 4-CFCF on cell signaling pathways, gene expression, and other physiological processes. Finally, it could be used to develop new compounds for use in the treatment of diseases such as cancer, diabetes, and cardiovascular disease.
合成法
4-CFCF is synthesized by the reaction of 4-chlorophenol with formic acid in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out at a temperature of 80-90°C. The reaction is typically complete within one hour and yields a product with a purity of 95%.
特性
IUPAC Name |
2-chloro-5-(3-formyl-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-3-1-9(6-11(12)14(18)19)8-2-4-13(17)10(5-8)7-16/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODDIPTUHWOIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685327 |
Source


|
| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol | |
CAS RN |
1261902-90-2 |
Source


|
| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)